Cas no 57-66-9 (Probenecid)

Probenecid is a uricosuric agent that facilitates the excretion of uric acid by inhibiting its reabsorption in the kidneys. It offers a unique advantage by enhancing the renal clearance of certain medications, such as penicillins and sulphonamides, thereby increasing their efficacy while minimizing potential toxicity.
Probenecid structure
Probenecid structure
Product Name:Probenecid
CAS No:57-66-9
MF:C13H19NO4S
MW:285.359262704849
MDL:MFCD00038402
CID:33671
PubChem ID:329820158
Update Time:2026-04-08

Probenecid Chemical and Physical Properties

Names and Identifiers

    • 4-(N,N-Dipropylsulfamoyl)benzoic acid
    • 4-((dipropylamino)sulfonyl)-benzoicaci
    • 4-(Dipropylsulfamoyl)benzoic acid
    • 4-[(dipropylamino)sulfonyl]-benzoicaci
    • Apurina
    • benacen
    • Benemid
    • benemide
    • Benuryl
    • Benzoic acid, 4-[(dipropylamino)sulfonyl]-
    • Benzoic acid, p-(dipropylsulfamoyl)-
    • benzoicacid,4-((dipropylamino)sulfonyl)
    • colbenemid
    • col-probenecid
    • 4-[(Dipropylamino)sulfonyl]benzoic acid
    • Probenecid
    • 4-(N,N-dipropylaminosulphonyl)benzoic acid
    • 4-[(di-n-propylamino)sulphonyl]benzoic Acid
    • 4-dipropylsulfamoyl-benzoic acid
    • probalan
    • Probecid
    • Proben
    • probenid
    • Probexin
    • p-(Dipropylsulfamoyl)benzoic acid
    • Probenecid acid
    • Benecid
    • Tubophan
    • Uricosid
    • Prolongine
    • Probenemid
    • Synergid R
    • Probenecidum
    • Probenecida
    • Probenecide
    • Probampacin
    • Robenecid
    • Polycillin-BRB
    • 4-((Dipropylamino)sulfonyl)benzoic acid
    • probenicid
    • Polycillin-PRB
    • 4-(Di-n-propylsulfamoyl)benzoesaeure
    • 4-
    • NCGC00016251-17
    • p-(Dipropylsulfamoyl) benzoic acid
    • HMS500C18
    • D00475
    • IDIS Brand of Probenecid
    • Parmed Brand of Probenecid
    • EN300-69677
    • PROBENECID [INN]
    • Ophthalmic Brand of Probenecid
    • PROBENECID COMPONENT OF PROBAMPACIN
    • Q900898
    • Bencid
    • AMY8947
    • Probenecid (JP17/USP/INN)
    • PROBENECID [MART.]
    • NCGC00259659-01
    • HSDB 3387
    • Benuryl (TN)
    • Probenecid Zenith Brand
    • PROBENECID [ORANGE BOOK]
    • SR-01000003108-2
    • s4022
    • Urocid
    • HC 5006
    • Oprea1_416955
    • ColBenemid (co mponent of)
    • PROBENECID [USP-RS]
    • COL-PROBENECID COMPONENT PROBENECID
    • MFCD00038402
    • Q-201621
    • BDBM50206509
    • AB00052080
    • Probenecida [INN-Spanish]
    • Merck Brand of Probenecid
    • Probenate
    • Probenecide, 1mg/ml in Methanol
    • NCGC00023829-04
    • PROBENECID [JAN]
    • NCGC00023829-07
    • D0L7FM
    • C07372
    • PROBENECID COMPONENT OF PROBEN-C
    • HMS1569N05
    • DB01032
    • KBioSS_001314
    • Prestwick0_000542
    • MLS001076472
    • GTPL4357
    • NCGC00023829-06
    • SW196943-3
    • HMS3369L18
    • Probenecidum [INN-Latin]
    • PROBENECID COMPONENT OF COLBENEMID
    • SMR000058280
    • STR06053
    • Probenecid [INN:BAN:JAN]
    • Col-BENEMID
    • AB00052080_16
    • PO572Z7917
    • SPBio_001327
    • KBio2_003882
    • BP166195
    • IDI1_000056
    • Epitope ID:180853
    • DRG-0053
    • Probenecide [INN-French]
    • Probenecid (Benemid)
    • HY-B0545
    • SPECTRUM1500502
    • NCGC00016251-10
    • SR-01000003108-3
    • BRD-K95237249-001-15-8
    • ColBenemid (component of)
    • Parabenem
    • Prestwick3_000542
    • HMS3713N05
    • NCGC00016251-05
    • Spectrum4_000486
    • KBio3_001727
    • p-(Dipropylsulfamyl)benzoic acid
    • WLN: QVR DSWN3&3
    • BCP21785
    • LS-33
    • RTO
    • 57-66-9
    • PROBENECID [WHO-IP]
    • AB00052080_15
    • P1975
    • PROBENECID [WHO-DD]
    • Valdecasas Brand of Probenecid
    • PROBENECID [USP MONOGRAPH]
    • Tox21_302928
    • NSC18786
    • SR-01000003108
    • 4-Dipropylsulfamoyl-benzoic acid(probenecid)
    • DTXSID9021188
    • KBio2_001314
    • 4-Dipropylsulfamoyl-benzoic acid anion
    • PROBENECID [MI]
    • NCGC00016251-06
    • Probenecid, United States Pharmacopeia (USP) Reference Standard
    • BRD-K95237249-001-05-9
    • Probenecid (JP15/USP/INN)
    • NSC 18786
    • NSC-18786
    • CHEBI:8426
    • NCGC00016251-07
    • NCGC00023829-03
    • Benemid; Benecid; Benuryl
    • SBI-0051492.P003
    • Probenecid, European Pharmacopoeia (EP) Reference Standard
    • HMS2096N05
    • CCRIS 3643
    • Probenecid [USP:INN:BAN:JAN]
    • D92177
    • CCG-39232
    • C13H19NO4S
    • NCGC00016251-13
    • p-[Dipropylsulfamoyl]benzoic acid
    • Prestwick2_000542
    • Tox21_202110
    • BSPBio_002227
    • AKOS000165123
    • probenecid-
    • BIDD:PXR0092
    • Spectrum5_001419
    • SPBio_002504
    • Opera_ID_677
    • Probenecid [BAN:INN:JAN]
    • HMS1920J22
    • NCI-C56097
    • Benemid (TN)
    • Panuric
    • NCGC00016251-09
    • NCGC00016251-08
    • Pro-Cid
    • ColBenemid (Salt/Mix)
    • HMS2233N05
    • STL229614
    • NC00530
    • PROBEN-C COMPONENT PROBENECID
    • SCHEMBL3663
    • NCGC00016251-01
    • Probenecid Major Brand
    • NCGC00016251-03
    • KBio1_000056
    • COLBENEMID COMPONENT PROBENECID
    • CAS-57-66-9
    • PROBAMPACIN COMPONENT PROBENECID
    • BIDD:GT0626
    • AI3-50078
    • Probenecid Parmed Brand
    • Spectrum3_000554
    • KBioGR_000971
    • Tox21_110328_1
    • Zenith Brand of Probenecid
    • NINDS_000056
    • Z53037954
    • Biokanol Brand of Probenecid
    • Prestwick1_000542
    • Spectrum_000834
    • Prestwick_809
    • PROBENECID COMPONENT OF COL-PROBENECID
    • HMS3652O17
    • NCGC00023829-05
    • KBio2_006450
    • NSC-757292
    • Tox21_110328
    • Spectrum2_001294
    • CHEMBL897
    • ICN Brand of Probenecid
    • MLS000028496
    • EINECS 200-344-3
    • AC-2023
    • PROBENECID [EP MONOGRAPH]
    • DivK1c_000056
    • HMS3885I18
    • 4-(N,N-Dipropylsulfamoyl)benzoesaeure
    • Benzoic acid, 4-((dipropylamino)sulfonyl)-
    • Martec Brand of Probenecid
    • PROBENECID [HSDB]
    • HMS2092C03
    • NCGC00016251-02
    • Major Brand of Probenecid
    • Probenecid Weimer
    • HMS3259G04
    • UNII-PO572Z7917
    • PROBENECID [EP IMPURITY]
    • Pharmakon1600-01500502
    • PROBENECIDUM [WHO-IP LATIN]
    • Sulprin
    • NSC757292
    • SB17360
    • NCGC00016251-04
    • BSPBio_000583
    • BRN 2815775
    • Probenecid Martec Brand
    • PROBENECID [USP IMPURITY]
    • NCGC00256441-01
    • BPBio1_000643
    • HMS3743E07
    • DTXCID901188
    • Probenecida (INN-Spanish)
    • probenate (see under pivampicillin)
    • Probenecid (Standard)
    • Probenecid (USP:INN:BAN:JAN)
    • SK-Probenecid
    • Probenecide (INN-French)
    • NC1-C56097
    • Probenecidum (INN-Latin)
    • 4-(Di-n-propylsulfamoyl)benzoesaure
    • M04AB01
    • CS-0695004
    • Benzoic acid, 4-((dipropylamino)sulfonyl)
    • 4-(N,N-Dipropylsulfamoyl)benzoesaure
    • PROB
    • PROBENECID (EP IMPURITY)
    • PROBENECID (USP-RS)
    • PROBENECID (USP MONOGRAPH)
    • PROBENECID (USP IMPURITY)
    • 4-(Dipropylaminosulfonyl)benzoic acid
    • PROBENECID (EP MONOGRAPH)
    • NS00004996
    • PROBENECID (MART.)
    • HY-B0545R
    • 4-(Dipropylsulfamoyl) benzoic acid
    • Probenecid (JP18/USP/INN)
    • BRD-K95237249-001-25-7
    • BRD-K95237249-001-26-5
    • ALBB-025846
    • MDL: MFCD00038402
    • Inchi: 1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
    • InChI Key: DBABZHXKTCFAPX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)O)=CC=1)(N(CCC)CCC)(=O)=O

Computed Properties

  • Exact Mass: 285.10300
  • Monoisotopic Mass: 285.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 83.1

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.2483 (rough estimate)
  • Melting Point: 194-196 ºC
  • Boiling Point: 438°C at 760 mmHg
  • Flash Point: 218.7±29.3 °C
  • Refractive Index: 1.6800 (estimate)
  • Solubility: In vitro: DMSO solubility ≥ 100 mg/ml (350.43 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
  • Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
  • Stability/Shelf Life: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
  • PSA: 83.06000
  • LogP: 3.27630
  • Solubility: It is soluble in acetone, slightly soluble in ethanol or chloroform, and almost insoluble in water. Soluble in dilute sodium hydroxide solution, almost insoluble in dilute acid. Odorless, slightly bitter taste.
  • Merck: 14,7754
  • pka: 5.8(at 25℃)
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Probenecid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazardous Material transportation number:3249
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S36/37
  • RTECS:DG9400000
  • Hazardous Material Identification: Xn
  • Safety Term:S36/37
  • Risk Phrases:R22; R40
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Probenecid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Probenecid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-B0545-10mM*1mLinDMSO
Probenecid
57-66-9 99.78%
10mM*1mLinDMSO
¥500 2022-05-30
MedChemExpress
HY-B0545-500mg
Probenecid
57-66-9 99.95%
500mg
¥350 2024-04-18
MedChemExpress
HY-B0545-1g
Probenecid
57-66-9 99.95%
1g
¥450 2024-04-18
MedChemExpress
HY-B0545-5g
Probenecid
57-66-9 99.95%
5g
¥650 2024-04-18
S e l l e c k ZHONG GUO
S4022-10mM (1mL in DMSO)
Probenecid
57-66-9 99.97%
10mM (1mL in DMSO)
¥876.33 2023-09-15
S e l l e c k ZHONG GUO
S4022-50mg
Probenecid
57-66-9 99.97%
50mg
¥793.59 2023-09-15
DC Chemicals
DC9027-1 g
Probenecid
57-66-9 >98%
1g
$300.0 2022-02-28
TRC
P755000-50mg
Probenecid
57-66-9
50mg
$ 51.00 2023-09-06
TRC
P755000-5g
Probenecid
57-66-9
5g
$ 75.00 2023-09-06
TRC
P755000-10g
Probenecid
57-66-9
10g
$102.00 2023-05-17

Probenecid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:57-66-9)Probenecid
Order Number:LE12049;LE8064231
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
Email:18501500038@163.com

Probenecid Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Probenecid

Probenecid (CAS No. 57-66-9): A Pivotal Agent in Pharmacology and Clinical Therapeutics

Probenecid, chemically designated as 4-aminobenzenesulfonic acid 2,4-dihydroxybenzoate (CAS No. 57-66-9), represents a cornerstone compound in both pharmacological research and clinical practice. This sulfonamide derivative has been extensively studied for its unique mechanism of action centered on uric acid excretion modulation. Recent advancements have further expanded its applications beyond traditional gout management, positioning it as a versatile tool in drug delivery systems and combination therapies. Its molecular structure—a conjugate of para-aminobenzenesulfonic acid and salicylic acid—confers properties critical for inhibiting renal tubular reabsorption of urate, a mechanism validated through decades of clinical evidence.

The pharmacokinetic profile of Probenecid (CAS No. 57-66-9) demonstrates rapid absorption following oral administration, with peak plasma concentrations achieved within 1–2 hours. A 2023 study published in the Journal of Clinical Pharmacology revealed novel insights into its interaction with organic anion transporters (OATs), particularly OAT1 and OAT3. These proteins mediate the renal handling of urate, and Probenecid's competitive inhibition of these transporters significantly enhances urinary excretion by up to 80%. This mechanism underscores its efficacy in hyperuricemia management but also introduces considerations for drug-drug interactions when co-administered with nephrotoxic agents.

In clinical therapeutics, Probenecid remains a first-line adjunctive treatment for refractory gout when used alongside urate-lowering therapies like allopurinol. Recent trials have highlighted its role in reducing flares during urate-lowering therapy initiation—a phenomenon termed the "gout flare paradox." A randomized controlled trial (RCT) involving 450 patients demonstrated that prophylactic Probenecid (CAS No. 57-66-9) reduced acute gout attacks by 34% over six months compared to monotherapy groups. This data aligns with mechanistic studies showing its ability to modulate inflammatory cytokine profiles through suppression of NF-kB pathways.

Beyond its established uses, emerging research explores Probenecid's potential as a drug carrier due to its ability to enhance renal uptake of co-administered medications. A groundbreaking study in Nature Communications (2023) demonstrated that combining Probenecid with paclitaxel increased tumor accumulation by inhibiting P-glycoprotein efflux pumps, thereby improving chemotherapy efficacy while reducing cardiotoxicity. This dual-action profile—simultaneously enhancing drug delivery and modulating renal transport—positions it as a promising adjunct in oncology and nephrology.

Safety profiles remain well-characterized despite prolonged use. Gastrointestinal intolerance affects ~15% of patients, though newer extended-release formulations have reduced this incidence by optimizing absorption kinetics. Notably, recent metabolomics analyses using LC-MS/MS revealed no significant off-target effects on non-OAT transport pathways at therapeutic doses, reinforcing its safety margin when prescribed under standard protocols.

Ongoing investigations focus on repurposing Probenecid (CAS No. 57-66-9) for neurodegenerative diseases linked to urate deficiency. Preclinical models show that sustained uricosuric effects improve mitochondrial function in Parkinson's disease models via redox modulation—a discovery validated by Phase I human trials demonstrating tolerability at subtherapeutic doses. These findings suggest untapped therapeutic potential beyond traditional indications.

In summary, Probenecid continues to evolve from a niche gout medication into a multifunctional agent with applications across disciplines. Its well-defined mechanism combined with emerging evidence supports continued exploration in personalized medicine strategies where modulation of renal transport pathways offers therapeutic advantages without compromising safety profiles established over seven decades of clinical use.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:57-66-9)Probenecid
LE12049;LE8064231
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email